molecular formula C10H8BrNO3 B1410662 2-Bromo-3-cyano-4-methoxyphenylacetic acid CAS No. 1805414-13-4

2-Bromo-3-cyano-4-methoxyphenylacetic acid

Cat. No.: B1410662
CAS No.: 1805414-13-4
M. Wt: 270.08 g/mol
InChI Key: HMNPPVSLFKNMRL-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-4-methoxyphenylacetic acid is an organic compound with a complex structure that includes a bromine atom, a cyano group, and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyano-4-methoxyphenylacetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-cyano-4-methoxyphenylacetic acid, followed by the introduction of the acetic acid group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyano-4-methoxyphenylacetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

    Substitution: Formation of 2-(2-Azido-3-cyano-4-methoxyphenyl)acetic acid.

    Reduction: Formation of 2-(2-Bromo-3-amino-4-methoxyphenyl)acetic acid.

    Oxidation: Formation of 2-(2-Bromo-3-cyano-4-hydroxyphenyl)acetic acid.

Scientific Research Applications

2-Bromo-3-cyano-4-methoxyphenylacetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-4-methoxyphenylacetic acid involves its interaction with specific molecular targets. The bromine and cyano groups can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-cyano-3-methoxyphenyl)acetic acid
  • 2-(2-Bromo-3-cyano-4-hydroxyphenyl)acetic acid
  • 2-(2-Bromo-3-amino-4-methoxyphenyl)acetic acid

Uniqueness

2-Bromo-3-cyano-4-methoxyphenylacetic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(2-bromo-3-cyano-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-15-8-3-2-6(4-9(13)14)10(11)7(8)5-12/h2-3H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNPPVSLFKNMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CC(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3-cyano-4-methoxyphenylacetic acid
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Reactant of Route 6
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